molecular formula C8H17NO B122195 (2S)-1-(Dimethylamino)-2-methylpentan-3-one CAS No. 159144-11-3

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Cat. No. B122195
Key on ui cas rn: 159144-11-3
M. Wt: 143.23 g/mol
InChI Key: QVWGKOYVOZJNRJ-ZETCQYMHSA-N
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Patent
US05811582

Procedure details

27.0 g (1.11 mole) of magnesium turnings were stirred in 150 ml tetrahydrofuran and 207.6 g (1.11 mole) 1-bromo-3-methoxy-benzene, dissolved in 400 ml tetrahydrofuran, were added drop-wise. The mixture was heated for one hour under reflux and was subsequently cooled to a temperature between 5° C. and 10° C. 128.30 g (0.89 mole) (RS)-1-dimethylamino-2-methyl-pentan-3-one, dissolved in 400 ml tetrahydrofuran, were added drop-wise at this temperature. The reaction mixture was allowed to stand and was subsequently cooled again to a temperature between 5° C. and 10° C. After adding 300 ml of 20 weight % ammonium chloride solution, the mixture was diluted with 400 ml ether. After phase separation the batch was extracted twice with ether, dried over sodium sulphate and the solvent was removed by distillation. The residue obtained was taken up in 3.2 l 2-butanone and treated with 120.60 g (1.11 mole) trimethylchlorosilane and 20 ml water. 121.5 g of hydrochloride (2) (38% theoretical) with a melting point of 198°-199° C. were obtained. 2nd step:
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
207.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
128.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120.6 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
38%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17].[Cl-].[NH4+].C[Si](C)(C)[Cl:25]>O1CCCC1.CCOCC.CC(=O)CC.O>[ClH:25].[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1)([OH:18])[CH2:16][CH3:17] |f:3.4,10.11|

Inputs

Step One
Name
Quantity
3.2 L
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
207.6 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
128.3 g
Type
reactant
Smiles
CN(CC(C(CC)=O)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
120.6 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled to a temperature between 5° C. and 10° C
ADDITION
Type
ADDITION
Details
were added drop-wise at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled again to a temperature between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
After phase separation the batch
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CC(C(CC)(O)C1=CC(=CC=C1)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 121.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811582

Procedure details

27.0 g (1.11 mole) of magnesium turnings were stirred in 150 ml tetrahydrofuran and 207.6 g (1.11 mole) 1-bromo-3-methoxy-benzene, dissolved in 400 ml tetrahydrofuran, were added drop-wise. The mixture was heated for one hour under reflux and was subsequently cooled to a temperature between 5° C. and 10° C. 128.30 g (0.89 mole) (RS)-1-dimethylamino-2-methyl-pentan-3-one, dissolved in 400 ml tetrahydrofuran, were added drop-wise at this temperature. The reaction mixture was allowed to stand and was subsequently cooled again to a temperature between 5° C. and 10° C. After adding 300 ml of 20 weight % ammonium chloride solution, the mixture was diluted with 400 ml ether. After phase separation the batch was extracted twice with ether, dried over sodium sulphate and the solvent was removed by distillation. The residue obtained was taken up in 3.2 l 2-butanone and treated with 120.60 g (1.11 mole) trimethylchlorosilane and 20 ml water. 121.5 g of hydrochloride (2) (38% theoretical) with a melting point of 198°-199° C. were obtained. 2nd step:
Quantity
3.2 L
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
207.6 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
128.3 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120.6 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Seven
Yield
38%

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH3:17].[Cl-].[NH4+].C[Si](C)(C)[Cl:25]>O1CCCC1.CCOCC.CC(=O)CC.O>[ClH:25].[CH3:11][N:12]([CH3:20])[CH2:13][CH:14]([CH3:19])[C:15]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1)([OH:18])[CH2:16][CH3:17] |f:3.4,10.11|

Inputs

Step One
Name
Quantity
3.2 L
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
207.6 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
128.3 g
Type
reactant
Smiles
CN(CC(C(CC)=O)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
120.6 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added drop-wise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled to a temperature between 5° C. and 10° C
ADDITION
Type
ADDITION
Details
were added drop-wise at this temperature
TEMPERATURE
Type
TEMPERATURE
Details
was subsequently cooled again to a temperature between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
After phase separation the batch
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue obtained

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(CC(C(CC)(O)C1=CC(=CC=C1)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 121.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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